molecular formula C26H21ClFN3O2S B2517351 (7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-22-7

(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No. B2517351
CAS RN: 892416-22-7
M. Wt: 493.98
InChI Key: ZJUFFHZEGPWMHV-UHFFFAOYSA-N
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Description

(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H21ClFN3O2S and its molecular weight is 493.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound of interest, due to its complex structure, shares similarities with various synthesized molecules explored in scientific research for their unique properties and potential applications. For example, the synthesis of related heterocyclic compounds with sulfanyl groups has been explored, demonstrating methodologies that could be relevant to the synthesis and characterization of the compound . The work by Clerici, Gelmi, and Pocar (1999) details a synthesis approach for creating 4-sulfanylmethylene-5(4H)-oxazolones, which are precursors to various sulfanyl-containing compounds, possibly including those with structures similar to the target compound. This synthesis involves starting from chloromethylene oxazolones and mercaptans, suggesting a potential pathway for synthesizing complex molecules with sulfanyl groups (Clerici, Gelmi, & Pocar, 1999).

Potential Applications

While direct studies on the specified compound might not be available, research on related compounds provides insights into potential applications. For instance, sulfanyl derivatives, similar in functional group arrangement to the target compound, have been synthesized and evaluated for their biological activities. Sarac and colleagues (2020) synthesized a series of compounds featuring sulfanyl groups and evaluated them for antioxidant and antibacterial properties. Their findings suggest that compounds with sulfanyl groups and complex heterocyclic structures can exhibit significant biological activities, hinting at the possible applications of the compound in areas such as antimicrobial and antioxidant agents (Sarac, Orek, & Koparır, 2020).

Theoretical and Computational Studies

Theoretical and computational studies provide valuable insights into the properties and potential reactivity of complex compounds. For example, Sarac (2020) conducted quantum chemical calculations on a related compound, 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethan-1-one, to understand its molecular geometry, vibrational frequencies, and electronic absorption spectra. Such studies are crucial for predicting the behavior and potential applications of complex molecules, including those with structures similar to the compound of interest (Sarac, 2020).

properties

IUPAC Name

[7-[(2-chloro-4-fluorophenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O2S/c1-14-5-3-4-6-19(14)24-30-25-21(10-20-17(12-32)11-29-15(2)23(20)33-25)26(31-24)34-13-16-7-8-18(28)9-22(16)27/h3-9,11,32H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUFFHZEGPWMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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